5-chloro-7-fluoro-1H-indole-2-carboxylic Acid
Overview
Description
5-Chloro-7-fluoro-1H-indole-2-carboxylic acid is an indolyl carboxylic acid . It has a molecular formula of C9H5ClFNO2 and an average mass of 213.593 Da .
Synthesis Analysis
The synthesis of indole derivatives, including this compound, has been a subject of interest in recent years . Indoles are significant heterocyclic systems in natural products and drugs, and they play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention .Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring participates in the aromatic system .Chemical Reactions Analysis
Indole derivatives, including this compound, have been used in the synthesis of various biologically active compounds . For instance, 5-Chloroindole-2-carboxylic Acid is used in the synthesis of 4-(3-aminomethylphenyl)piperidine-1-carboxamides as potent, selective, and orally bioavailable inhibitors of βII tryptase .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 213.6 .Scientific Research Applications
Synthesis and HIV Research
5-Chloro-7-fluoro-1H-indole-2-carboxylic acid and its derivatives play a critical role in HIV research. Mayes et al. (2010) describe a robust synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in preparing phosphoindole inhibitors for HIV non-nucleoside reverse transcriptase (Mayes et al., 2010). This compound's synthesis is crucial for developing effective treatments for HIV.
Antimicrobial and Anti-inflammatory Properties
The derivatives of this compound have demonstrated significant antimicrobial and anti-inflammatory properties. A study by Narayana et al. (2009) synthesized various heterocycles from nitro/fluoro/chloro/bromoindole-2-carbohydrazides, showing moderate to good antiproliferative activity (Narayana et al., 2009).
Molecular Docking Studies
Ganga Reddy et al. (2022) synthesized a series of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acids and conducted molecular docking studies. These studies are essential for understanding the binding interactions with target proteins, such as the epidermal growth factor receptor (EGFR) (Ganga Reddy et al., 2022).
Antibacterial Activity
Compounds related to this compound have been studied for their antibacterial activity. For example, Matsumoto et al. (1984) synthesized and analyzed the structure-activity relationships of various naphthyridine derivatives, including chloro and fluoro analogs, showing promising antibacterial properties (Matsumoto et al., 1984).
Anticancer Activity
Kryshchyshyn-Dylevych et al. (2020) synthesized 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester, which exhibited significant antimitotic activity, highlighting potential applications in cancer treatment (Kryshchyshyn-Dylevych et al., 2020).
Antiviral Properties
Ivachtchenko et al. (2015) researched novel 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and their derivatives, finding specific compounds with significant activity against influenza A virus and hepatitis C virus (Ivachtchenko et al., 2015)
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
5-Chloro-7-Fluoro-1H-Indole-2-Carboxylic Acid, like other indole derivatives, is known to interact with multiple receptors in the body . These interactions are crucial in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
The compound’s mode of action is primarily through its interaction with these targets. Indole derivatives bind with high affinity to these receptors, leading to a series of biochemical reactions . .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. They play a significant role in cell biology and have been used as biologically active compounds for treating different types of disorders . .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
5-chloro-7-fluoro-1H-indole-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to bind with high affinity to multiple receptors, which is essential for developing new therapeutic agents . The compound’s interactions with enzymes such as kinases and proteases can lead to the modulation of signaling pathways and cellular processes . These interactions are primarily driven by the compound’s indole nucleus, which facilitates binding through hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, it can affect the expression of genes involved in inflammation and immune responses, thereby exhibiting anti-inflammatory properties . The compound’s impact on cellular metabolism includes alterations in metabolic flux and energy production, which are critical for maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The indole nucleus of the compound allows it to interact with specific amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity . These interactions can result in the modulation of signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Additionally, the compound can influence gene expression by acting as a transcriptional regulator, thereby affecting the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of metabolites with different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and modulation of gene expression . These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity . At higher doses, the compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications . These findings highlight the need for careful dosage optimization in preclinical and clinical studies to ensure safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with varying biological activities . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body . Additionally, the compound’s effects on metabolic flux and metabolite levels can influence cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transporters facilitate its uptake and distribution within cells . Once inside the cell, the compound can localize to specific organelles, such as the mitochondria and nucleus, where it exerts its biological effects . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound’s localization to the mitochondria can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins . These subcellular localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
5-chloro-7-fluoro-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2/c10-5-1-4-2-7(9(13)14)12-8(4)6(11)3-5/h1-3,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOYTKZOWZWKPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=C(C=C1Cl)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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